Propranolol

Overview

Description

Propranolol is a non-selective β-adrenoceptor antagonist (beta-blocker) that inhibits both β₁- and β₂-adrenergic receptors. It is widely used in clinical practice for hypertension, angina, arrhythmias, migraine prophylaxis, and anxiety disorders. This compound also demonstrates efficacy in non-cardiac conditions, such as infantile hemangiomas (IH), due to its antiangiogenic and vasoconstrictive effects . Its pharmacokinetics are marked by high hepatic first-pass metabolism, leading to variable bioavailability, and it is metabolized by cytochrome P450 enzymes (CYP2D6 and CYP1A2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

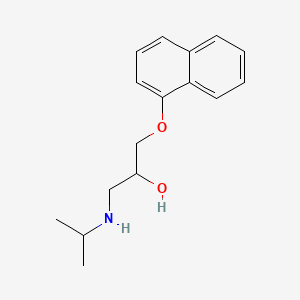

Propranolol is typically synthesized through the reaction of naphthol, epichlorohydrin, and isopropylamine. The process involves the following steps:

Naphthol and Epichlorohydrin Reaction: Naphthol reacts with epichlorohydrin to form 3-(1-naphthyloxy)-1,2-epoxypropane.

Ring Opening with Isopropylamine: The epoxypropane compound undergoes a ring-opening reaction with isopropylamine to yield this compound.

Industrial Production Methods

In industrial settings, this compound is produced using a continuous flow synthesis method. This method involves the reaction of epichlorohydrin with an excess of isopropylamine at elevated temperatures (around 120°C) for a specified duration. The process is optimized to minimize the formation of by-products and maximize yield .

Chemical Reactions Analysis

Derivatives and Functionalization

Propranolol undergoes esterification, oxidation, and alkylation to create derivatives with improved solubility and activity :

Esterification :

-

Reaction with benzoyl chloride, pyridinium chlorochromate, or n-butyl bromide forms derivatives (e.g., compounds 3, 5, 6).

-

Key observation : Acetic anhydride derivatives (compound 6) show the highest water solubility .

Co-drug synthesis :

-

Amidation with antihypertensives (e.g., hydrochlorothiazide, acetazolamide) via succinic/maleic anhydride bridges.

-

Example: this compound hemiacyl chloride reacts with hydrochlorothiazide to form PSH, PMH, PPH derivatives .

Hydrolysis kinetics :

| Co-drug | Hydrolysis Half-life (37°C) |

|---|---|

| PSH | 30 min (hydrochlorothiazide) |

| PMH | 32 min |

| PPH | 34 min |

| PSA | 38 min (acetazolamide) |

Metabolism and Degradation

This compound undergoes extensive hepatic metabolism via multiple pathways :

Primary metabolic reactions :

-

Side-chain oxidation : → α-naphthoxylactic acid

-

Ring oxidation : → 4’-hydroxythis compound

-

Glucuronidation : → this compound glucuronide

-

N-desaturation : → N-desipropyl this compound

Enzyme involvement :

Oxidative degradation :

-

TAML/peroxide oxidation produces 1,4-naphthoquinone (peak 4) as a primary product, followed by further oxidation to acetic/oxalic acids .

Kinetic Resolution and Enzymatic Reactions

Mechanoenzymatic methods enhance this compound precursor resolution:

CALB-mediated resolution :

| Conditions | Yield (%) |

|---|---|

| Conventional heating/stirring | 50–83% |

| Mechanochemical activation | 79–90% |

Optimal parameters :

Scientific Research Applications

Cardiovascular Applications

1. Treatment of Hypertension and Heart Conditions

Propranolol is primarily used to manage hypertension, angina pectoris, and atrial fibrillation. It works by blocking beta-adrenergic receptors, which leads to decreased heart rate and myocardial contractility. Clinical trials, such as the β-Blocker Heart Attack Trial (BHAT), demonstrated that this compound significantly reduces mortality and morbidity in patients with a history of myocardial infarction. In this study, the incidence of coronary events was reduced by 23% in patients treated with this compound compared to placebo .

2. Migraine Prophylaxis

this compound is also effective in preventing migraines. It has been shown to reduce the frequency and severity of migraine attacks through its effects on vascular tone and neuronal excitability. A systematic review indicated that this compound is one of the first-line treatments for migraine prevention due to its efficacy and safety profile .

Neurological Applications

1. Anxiety Disorders

this compound is commonly used off-label for the management of performance anxiety and other anxiety disorders. It alleviates physical symptoms such as tachycardia and tremors associated with anxiety by dampening the sympathetic nervous system response . A case study highlighted its effectiveness in reducing anxiety symptoms in patients with generalized anxiety disorder .

2. Essential Tremor

this compound is an FDA-approved treatment for essential tremor, a condition characterized by involuntary shaking. It helps improve functional ability and quality of life for affected individuals .

Pediatric Applications

1. Infantile Hemangioma

One of the notable pediatric applications of this compound is in the treatment of infantile hemangiomas, which are benign vascular tumors commonly seen in infants. This compound has been shown to promote rapid involution of these lesions, leading to significant cosmetic improvements .

Oncology Applications

1. Preoperative β-Blockade

Recent studies have explored the role of this compound in oncology, particularly regarding its effects on tumor biology. A phase II randomized controlled trial indicated that preoperative administration of this compound could reduce biomarkers associated with metastasis in breast cancer patients. The study found that this compound downregulated prometastatic gene expression and enhanced immune cell infiltration within tumors .

2. Cancer Metastasis Prevention

In preclinical models, this compound has demonstrated potential antimetastatic properties by inhibiting epithelial-mesenchymal transition (EMT) and reducing tumor cell invasion . These findings suggest that this compound may play a role in cancer therapy beyond its traditional uses.

Summary Table of this compound Applications

Mechanism of Action

Propranolol exerts its effects by blocking beta-adrenergic receptors, specifically β1 and β2 receptors. This blockade results in decreased heart rate and myocardial contractility, reducing cardiac workload and oxygen demand. Additionally, this compound can cross the blood-brain barrier, affecting central nervous system functions and reducing anxiety .

Comparison with Similar Compounds

Pharmacological and Pharmacokinetic Comparisons with Similar Compounds

Propranolol vs. Bisoprolol and Celiprolol (Selective β₁-Blockers)

Bisoprolol (β₁-selective) and celiprolol (β₁-selective with partial β₂-agonist activity) differ from this compound in receptor affinity and selectivity:

- Receptor Affinity (K₁-values):

| Compound | β-Adrenoceptor Affinity (µmol⁻¹) |

|---|---|

| This compound | 0.0006 |

| Bisoprolol | 0.4 |

| Celiprolol | 2.8 |

This compound has 46-fold higher β-adrenoceptor affinity than bisoprolol and 4,667-fold higher affinity than celiprolol .

- Potency (IC₅₀ for Bronchoconstriction): Compound IC₅₀ (µmol⁻¹) this compound 0.1 Bisoprolol 1.2 Celiprolol 4.6 this compound is 46-fold more potent than celiprolol and 12-fold more potent than bisoprolol in inducing bronchoconstriction .

- Clinical Implications: this compound’s non-selectivity increases risks of bronchospasm in asthma patients, whereas bisoprolol/celiprolol’s β₁-selectivity offers safer profiles in pulmonary conditions .

This compound vs. Labetalol (α/β-Blocker)

Labetalol combines α₁- and β-adrenoceptor blockade, distinguishing it from this compound:

- Potency: this compound is 4–6 times more potent than labetalol in β-blockade (weight-for-weight) . Labetalol’s α-blockade reduces peripheral resistance, unlike this compound, which increases resistance via unopposed α-receptor activity .

This compound vs. Metoprolol and Atenolol (β₁-Selective Agents)

- Intestinal Absorption: this compound’s lipophilicity allows preferential absorption in the central villus regions (lamina propria), while atenolol (hydrophilic) localizes between villi, and metoprolol distributes both inside and between villi .

- Receptor Selectivity: Metoprolol and atenolol selectively block β₁-receptors, reducing cardiac side effects but lacking this compound’s broad antiadrenergic effects (e.g., anxiety, tremor suppression) .

Clinical Efficacy Comparisons

Infantile Hemangiomas (IH): this compound vs. Prednisolone

- Efficacy: this compound and prednisolone show similar efficacy in IH regression, but this compound has fewer severe adverse events (e.g., immunosuppression, growth delay) .

- Response Rate: Prednisolone acts faster, but this compound’s safety profile makes it first-line therapy .

Anxiety/Stress: this compound vs. Benzodiazepines

This compound mitigates somatic anxiety symptoms (tachycardia, tremor) via peripheral β-blockade, unlike benzodiazepines, which act centrally and risk dependence .

Drug Interactions

- Metabolism Inhibition: Chlorpromazine and cimetidine inhibit this compound metabolism, increasing plasma levels .

Adverse Effects

- This compound’s non-selectivity increases risks of bradycardia, fatigue, and bronchospasm compared to β₁-selective agents .

- Overdose risks include hypotension and heart block, particularly in suicidal cases with polypharmacy .

Biological Activity

Propranolol is a non-selective beta-adrenergic receptor antagonist primarily used in the treatment of hypertension, anxiety, and various cardiovascular conditions. Its biological activity is characterized by a range of pharmacological effects that extend beyond its traditional uses, including applications in dermatology, oncology, and psychiatry. This article reviews the mechanisms of action, pharmacokinetics, therapeutic applications, and relevant case studies related to this compound.

This compound exerts its effects by blocking β1 and β2 adrenergic receptors:

- β1 Receptors : Found predominantly in the heart, their blockade leads to decreased heart rate and contractility, resulting in lower blood pressure and reduced myocardial oxygen demand.

- β2 Receptors : Located in smooth muscle, their inhibition can lead to vasoconstriction; however, this effect is often overshadowed by the predominant cardiac effects.

The inhibition of these receptors results in decreased levels of cyclic AMP (cAMP) due to reduced activation of adenylate cyclase. This cascade ultimately leads to a decrease in intracellular calcium levels and reduced sympathetic stimulation of cardiac myocytes .

Pharmacokinetics

This compound is rapidly absorbed after oral administration, achieving peak plasma concentrations within 1 to 3 hours. However, it undergoes extensive first-pass metabolism, leading to variable bioavailability (approximately 25% to 35%) . The drug is highly protein-bound (over 90%) and has a half-life ranging from 3 to 6 hours for the parent compound. Its main active metabolite, 4-hydroxythis compound, has a longer half-life and contributes to its pharmacological activity .

Therapeutic Applications

This compound has diverse clinical applications:

- Cardiovascular Disorders : It is widely used for managing hypertension, angina pectoris, and irregular heart rhythms.

- Anxiety Disorders : this compound is effective in reducing physical symptoms of anxiety such as tremors and palpitations.

- Infantile Hemangiomas : Recent studies have shown that this compound is more effective than corticosteroids for treating infantile hemangiomas (IHs), with a significant improvement rate observed in clinical trials .

- Oncology : Preoperative use of this compound in breast cancer patients has been associated with downregulation of prometastatic genes and improved immune response markers .

Efficacy in Infantile Hemangiomas

A meta-analysis involving 439 cases demonstrated that this compound significantly outperformed steroids in treating IHs. The odds ratio for effectiveness was calculated at 3.96 (95% CI: 2.47-6.37; P<0.00001), indicating a strong statistical significance favoring this compound .

Preoperative β-Blockade

In a phase II clinical trial involving breast cancer patients, this compound administration prior to surgery resulted in significant changes in gene expression related to metastasis and inflammation. Specifically, there was a notable downregulation of mesenchymal genes (P=0.002) associated with metastatic potential .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties under certain conditions, potentially benefiting patients with neurodegenerative diseases .

- Psychiatric Use : this compound has been utilized off-label for treating anxiety disorders due to its ability to mitigate physiological symptoms associated with anxiety attacks .

Summary Table of this compound's Biological Activities

| Activity | Mechanism | Clinical Application |

|---|---|---|

| Beta-receptor antagonism | Inhibition of β1 and β2 receptors | Hypertension, angina |

| Reduction of heart rate | Decreased cAMP levels | Anxiety disorders |

| Anti-angiogenic effects | Inhibition of VEGF and bFGF | Treatment of hemangiomas |

| Immune modulation | Alteration in immune cell recruitment | Preoperative care in cancer patients |

Q & A

Basic Research Questions

Q. What experimental designs are effective for assessing Propranolol's dose-response relationships in cellular models?

To evaluate dose-response effects, researchers can use a range of this compound concentrations (e.g., 0–320 μmol/L) and multiple time points (e.g., 24–72 hours) to measure parameters like cell viability and proliferation. Techniques such as CCK-8 assays for cell activity and BrdU labeling for proliferation are recommended. Statistical analysis (e.g., ANOVA, paired t-tests) should compare experimental and control groups, with significance thresholds (e.g., p < 0.05) .

Q. How does pH influence this compound's stability and transdermal delivery in preclinical models?

Stability studies should assess this compound degradation under varying pH conditions using first-order kinetic models. Transdermal efficiency can be quantified via Franz diffusion cells with excised rat skin. Key metrics include partition coefficient (logP) and permeability coefficients, which demonstrate pH-dependent trends (e.g., higher absorption at specific pH ranges) .

Q. What methodologies are used to evaluate this compound's environmental toxicity in aquatic systems?

Ecotoxicological test batteries can assess baseline toxicity (e.g., membrane leakage via Kinspec tests), specific receptor-mediated effects (e.g., estrogenicity via YES assays), and reactive toxicity (e.g., glutathione conjugation relevance in E. coli mutants). This compound’s excess toxicity in algae chlorophyll fluorescence inhibition models highlights its unique ecotoxicological profile .

Advanced Research Questions

Q. How can multi-omics approaches elucidate this compound's molecular mechanisms in cancer metastasis?

Integrate mRNA and miRNA sequencing (e.g., Illumina platforms) with bioinformatics tools (DIANA, KEGG, GO) to identify pathways like epithelial-mesenchymal transition (EMT). Validate findings via qPCR/Western blot for EMT markers (e.g., E-cadherin, vimentin) and functional assays (e.g., migration/invasion) .

Q. What statistical strategies optimize this compound enantioseparation in capillary electrophoresis?

Use chemometric experimental designs (e.g., response surface methodology) to study factors like pH (5–7), ionic strength (0.01–0.02 M), and organic solvent concentration (1–19% v/v). Validate separation efficiency (e.g., resolution, peak symmetry) with optimized buffer conditions (e.g., 0.016 M bistris-acetate, pH 6.5, 17% acetonitrile) .

Q. How do preclinical models evaluate this compound's synergy with mesenchymal stromal cells (MSCs) in traumatic brain injury (TBI)?

Co-administer this compound and MSCs in rodent TBI models, assessing outcomes via histopathology (e.g., lesion volume), behavioral tests (e.g., Morris water maze), and inflammatory markers (e.g., IL-6, TNF-α). Sequential dosing protocols and interaction analyses (e.g., RNA sequencing) can identify mechanistic synergies .

Q. What clinical trial designs address this compound's efficacy in anxiety-related disorders?

Use randomized controlled trials (RCTs) with pre/post-test designs, administering this compound (e.g., 40–60 mg) during memory reactivation phases. Measure psychophysiological responses (e.g., heart rate variability, skin conductance) and PTSD symptom severity scales (e.g., CAPS-5). Statistical analysis via repeated-measures ANOVA can detect Drug × Time interactions .

Q. Methodological Considerations

Q. How to resolve contradictions in this compound's antidepressant effects across studies?

Conduct meta-analyses with subgroup stratification by dosage (e.g., 40–160 mg/day), depression subtype (e.g., major vs. treatment-resistant), and comparator drugs (e.g., imipramine). Address heterogeneity via sensitivity analyses and publication bias assessments (e.g., funnel plots) .

Q. What in vitro models distinguish this compound's selective cytotoxicity in tumorous vs. non-tumorous cells?

Compare viability (e.g., MTT assays) and apoptosis (e.g., Annexin V staining) in tumorous Schwann cells versus fibroblasts. Use RNAi or CRISPR to silence Notch signaling components (e.g., Notch3, Hes1) and validate pathway-specific effects .

Q. How to standardize this compound dosing in pediatric hemangioma trials?

Implement dose-escalation protocols (e.g., 1–3 mg/kg/day) with safety monitoring (e.g., heart rate, blood glucose). Use meta-regression to correlate efficacy (e.g., tumor volume reduction) with covariates like lesion location and prior treatments .

Properties

IUPAC Name |

1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023525 | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.0617 mg/L at 25 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Propranolol is a nonselective β-adrenergic receptor antagonist. Blocking of these receptors leads to vasoconstriction, inhibition of angiogenic factors like vascular endothelial growth factor (VEGF) and basic growth factor of fibroblasts (bFGF), induction of apoptosis of endothelial cells, as well as down regulation of the renin-angiotensin-aldosterone system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

525-66-6, 13013-17-7 | |

| Record name | Propranolol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=525-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | racemic-Propranolol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000525666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-1-(isopropylamino)-3-(naphthyloxy)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propranolol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.618 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPRANOLOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y8NXQ24VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

96 °C | |

| Record name | Propranolol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00571 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propranolol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.